(R)-4-Benzyl-3-(fluoromethyl)morpholine

Description

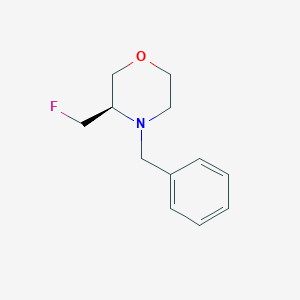

(R)-4-Benzyl-3-(fluoromethyl)morpholine (CAS 218594-80-0) is a chiral morpholine derivative with the molecular formula C₁₂H₁₆FNO and a molecular weight of 209.26 g/mol. Its structure features a benzyl group at the 4-position and a fluoromethyl substituent at the 3-position of the morpholine ring .

Morpholine derivatives are widely utilized in medicinal chemistry as intermediates or bioactive scaffolds due to their ability to modulate pharmacokinetic properties. The fluoromethyl group in this compound may enhance metabolic stability and lipophilicity, while the benzyl moiety could influence target binding affinity .

Properties

IUPAC Name |

(3R)-4-benzyl-3-(fluoromethyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVOPAWVBJMTAO-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](N1CC2=CC=CC=C2)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50707931 | |

| Record name | (3R)-4-Benzyl-3-(fluoromethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218594-80-0 | |

| Record name | (3R)-4-Benzyl-3-(fluoromethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-3-(fluoromethyl)morpholine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as ®-glycidol and benzylamine.

Nucleophilic Ring-Opening: The first step involves the nucleophilic ring-opening of ®-glycidol using benzylamine to form an intermediate.

Fluoromethylation: The intermediate is then subjected to fluoromethylation using a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to introduce the fluoromethyl group at the third position.

Cyclization: The final step involves cyclization to form the morpholine ring, yielding ®-4-Benzyl-3-(fluoromethyl)morpholine.

Industrial Production Methods

Industrial production of ®-4-Benzyl-3-(fluoromethyl)morpholine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-3-(fluoromethyl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

Substitution: Amines, thiols, and appropriate solvents like dichloromethane or acetonitrile.

Major Products Formed

Oxidation: N-oxides of ®-4-Benzyl-3-(fluoromethyl)morpholine.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted morpholine derivatives with various functional groups replacing the fluoromethyl group.

Scientific Research Applications

Chemistry

®-4-Benzyl-3-(fluoromethyl)morpholine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals

Biology

In biological research, ®-4-Benzyl-3-(fluoromethyl)morpholine is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its chiral nature and fluorine content make it a valuable tool for investigating stereoselective processes and fluorine’s role in biological systems.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for designing inhibitors or modulators of specific enzymes and receptors, potentially leading to new treatments for various diseases.

Industry

In the industrial sector, ®-4-Benzyl-3-(fluoromethyl)morpholine is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of ®-4-Benzyl-3-(fluoromethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The fluoromethyl group enhances the compound’s binding affinity and stability, contributing to its overall biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Complexity

- The target compound has a simpler structure with monofluorinated (fluoromethyl) and benzyl groups, whereas the Aprepitant-related analogues incorporate bis(trifluoromethyl)phenyl, 4-fluorophenyl, and triazolone moieties . The additional fluorinated groups in the latter enhance metabolic stability and receptor-binding specificity, as seen in NK1 antagonists like Aprepitant.

Stereochemical Impact

Molecular Weight and Solubility

- The target compound’s lower molecular weight (209.26 g/mol ) suggests better membrane permeability compared to the bulkier analogues (~593.5 g/mol). However, the trifluoromethyl groups in the analogues improve lipid solubility, a critical factor for blood-brain barrier penetration in CNS drugs .

Pharmacological Implications

- The fluoromethyl group in the target compound may provide moderate metabolic resistance compared to the trifluoromethyl groups in the analogues, which are more electron-withdrawing and resistant to oxidative degradation .

- The benzyl substituent’s aromatic π-system could facilitate interactions with hydrophobic enzyme pockets, while the triazolone ring in the analogues enables hydrogen bonding with target receptors .

Biological Activity

(R)-4-Benzyl-3-(fluoromethyl)morpholine is a chiral compound belonging to the morpholine class, characterized by a unique structure that includes a benzyl group at the fourth position and a fluoromethyl group at the third position of its morpholine ring. This structural configuration imparts distinct chemical properties and biological activities, making it a subject of interest in medicinal chemistry and drug design. The following sections will explore its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound generally involves several key steps, including:

- Formation of the Morpholine Ring : The morpholine ring is synthesized through the reaction of appropriate amines and carbonyl compounds.

- Introduction of the Benzyl Group : This step typically involves alkylation reactions where benzyl halides react with nucleophilic morpholine.

- Fluoromethylation : The introduction of the fluoromethyl group can be achieved via various methods, including halogen exchange or direct fluorination techniques.

This compound exhibits biological activity through its interactions with various molecular targets, influencing several biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : It may interact with receptors that regulate neurotransmitter release, contributing to its potential therapeutic effects in neurological disorders.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anticonvulsant Activity : Research indicates that derivatives with similar structures exhibit anticonvulsant properties. For instance, N-benzyl derivatives have been evaluated for their efficacy in seizure models, showing promising results in protecting against seizures in rodent models .

- Anticancer Potential : Investigations into the anticancer properties of fluorinated morpholines have demonstrated that compounds like this compound can modulate cell signaling pathways related to cancer cell survival and proliferation .

- Pharmacological Applications : The compound's lipophilicity, enhanced by the presence of both benzyl and fluoromethyl groups, suggests potential applications in drug development targeting various diseases .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Biological Activity | Unique Features |

|---|---|---|---|

| (R)-3-(Fluoromethyl)morpholine | Lacks benzyl group | Varies | Simpler structure; different reactivity |

| (R)-4-Benzylmorpholine | Lacks fluoromethyl group | Varies | Different chemical behavior due to missing functional group |

| (R)-4-Benzyl-3-methylmorpholine | Contains methyl instead of fluoromethyl | Varies | Altered biological activity compared to fluorinated analog |

| (R)-4-Benzyl-3-(chloromethyl)morpholine | Contains chloromethyl instead of fluoromethyl | Varies | Different reactivity profile due to halogen substitution |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.